molecular formula C18H21NOS B6540875 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058459-21-4

2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540875
CAS No.: 1058459-21-4
M. Wt: 299.4 g/mol
InChI Key: WWTDWEUUUPHFDG-UHFFFAOYSA-N
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Description

. This compound consists of a benzamide core with a 2-methyl substitution and a thiophen-2-yl cyclopentyl moiety attached via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophen-2-yl cyclopentyl intermediate. This intermediate can be synthesized through a series of reactions, including cyclization and functional group transformations. The final step involves the coupling of the intermediate with 2-methylbenzoyl chloride under appropriate conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide: Unique due to its specific substitution pattern and the presence of both thiophene and benzamide moieties.

    Thiophene derivatives: Share the thiophene ring but differ in other structural aspects.

    Benzamide derivatives: Contain the benzamide core but lack the thiophene and cyclopentyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14-7-2-3-8-15(14)17(20)19-13-18(10-4-5-11-18)16-9-6-12-21-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTDWEUUUPHFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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